molecular formula C21H24O5 B12384463 Benzylbenzofuran derivative-1

Benzylbenzofuran derivative-1

Cat. No.: B12384463
M. Wt: 356.4 g/mol
InChI Key: FAPGBXLHYVKIQO-ZEWGMFERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylbenzofuran derivative-1 is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylbenzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of o-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran core .

Industrial Production Methods: Industrial production of benzylbenzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Benzylbenzofuran derivative-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzylbenzofuran derivatives

Comparison with Similar Compounds

Benzylbenzofuran derivative-1 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of biological activities and its potential for use in various scientific fields. Its ability to undergo diverse chemical reactions and its applicability in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2S,3S,5S)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C21H24O5/c1-6-9-21(25-5)12-15-13(2)20(26-17(15)11-19(21)22)14-7-8-16(23-3)18(10-14)24-4/h6-8,10-13,20H,1,9H2,2-5H3/t13-,20-,21-/m0/s1

InChI Key

FAPGBXLHYVKIQO-ZEWGMFERSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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